molecular formula C7H9ClN2 B3338743 1-(5-Chloropyridin-2-yl)-N-methylmethanamine CAS No. 1060802-06-3

1-(5-Chloropyridin-2-yl)-N-methylmethanamine

Cat. No. B3338743
CAS RN: 1060802-06-3
M. Wt: 156.61 g/mol
InChI Key: LUKUXDRCQOBRAD-UHFFFAOYSA-N
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Description

“1-(5-Chloropyridin-2-yl)-N-methylmethanamine” is a chemical compound with a molecular weight of 170.64 . It is also known as “1-(5-chloropyridin-2-yl)ethylamine” and is available from suppliers such as Enamine and Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a study reported the use of Burkholderia sp. MAK1 cells for the transformation of 1-methyl-, 1-ethyl- and 1-propylpyridin-2-ol to the final dihydroxy products . Another study reported the synthesis of 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes . A patent also described a process for the preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloropyridin-2-yl)-N-methylmethanamine” can be analyzed using techniques such as FTIR and 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involving “1-(5-Chloropyridin-2-yl)-N-methylmethanamine” have been studied. For example, a study reported the use of Ni-based nanoparticles for the hydrogenation of nitriles to amines . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloropyridin-2-yl)-N-methylmethanamine” can be found in databases such as PubChem .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of “1-(5-Chloropyridin-2-yl)-N-methylmethanamine” is not specified in the search results, a related compound, Betrixaban, is known to act as a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa .

Future Directions

The future directions for the study of “1-(5-Chloropyridin-2-yl)-N-methylmethanamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study reported the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another study reported the enzymatic resolution of (±)-6-(5-chloropyridin-2-yl)-6-vinyloxy-carbonyloxy-6,7-dihydro[5H]pyrrolo[3,4-b]pyrazin-5-one .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUXDRCQOBRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279645
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)-N-methylmethanamine

CAS RN

1060802-06-3
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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